molecular formula C14H19NO B14296000 2,2,6-Trimethyl-6-phenylpiperidin-4-one CAS No. 113556-74-4

2,2,6-Trimethyl-6-phenylpiperidin-4-one

Cat. No.: B14296000
CAS No.: 113556-74-4
M. Wt: 217.31 g/mol
InChI Key: VEKYAQXXTUPFSV-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-6-phenylpiperidin-4-one (CAS 113556-74-4) is a piperidin-4-one derivative with the molecular formula C14H19NO and a molecular weight of 217.307 g/mol . This compound features a phenyl substituent at the 6-position of the piperidine ring, which, combined with three methyl groups, creates a sterically hindered structure of interest in synthetic organic chemistry. Piperidine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, often serving as key precursors for the synthesis of more complex molecules, including potential pharmaceuticals and nitroxyl radical compounds used in catalysis and oxidation processes . The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for researchers exploring structure-activity relationships, developing novel synthetic methodologies, or investigating new bioactive compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material appropriately in a controlled laboratory setting.

Properties

CAS No.

113556-74-4

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2,2,6-trimethyl-6-phenylpiperidin-4-one

InChI

InChI=1S/C14H19NO/c1-13(2)9-12(16)10-14(3,15-13)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3

InChI Key

VEKYAQXXTUPFSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Condensation of Diacetonamine with Aromatic Aldehydes

The most widely documented method involves reacting 2,2,6,6-tetramethylpiperidin-4-one (diacetonamine) with aromatic aldehydes under acidic or basic conditions. This approach, exemplified in, replaces two methyl groups at position 6 with an aryl moiety.

Optimization Insights (,):
  • Solvent Effects : Dimethyl sulfoxide (DMSO) enhances reaction rates in analogous systems by stabilizing intermediates.
  • Catalysts : Ammonium chloride (NH₄Cl) in DMSO accelerates ketone-amine condensations, improving yields to >90%.

Post-Condensation Methylation

To achieve the target 2,2,6-trimethyl-6-phenylpiperidin-4-one , a methylation step is required at position 6.

Methylation Strategies ():
  • Reagents :
    • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
    • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Conditions :
    • Solvent: Acetone or tetrahydrofuran (THF)
    • Temperature: 60–80°C
  • Challenges :
    • Regioselectivity: Competing methylation at nitrogen or oxygen requires protecting groups (e.g., acetylation).
    • Steric hindrance from the phenyl group reduces reactivity at position 6.
Example Protocol ():
  • Protect the ketone as its ethylene ketal to prevent side reactions.
  • Treat 2,2-dimethyl-6-phenyl-4-piperidone with CH₃I/Cs₂CO₃ in acetone at 70°C for 12 h.
  • Deprotect using aqueous HCl to regenerate the ketone.
  • Yield : 50–60% after purification by silica gel chromatography.

Alternative Route: Reductive Amination

A less common but scalable approach involves reductive amination of diketones with methylamine derivatives.

Protocol (,):
  • Starting Materials :
    • 3-Phenylglutaric acid (for the diketone precursor)
    • Methylamine hydrochloride
  • Steps :
    • Cyclize 3-phenylglutaric acid with urea at 140–150°C to form 3-phenylpiperidine-2,6-dione .
    • Reduce the dione using lithium aluminum hydride (LiAlH₄) to 3-phenylpiperidin-4-ol .
    • Oxidize the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄).
    • Methylate positions 2 and 6 via alkylation.
  • Yield : 35–40% overall (multi-step inefficiencies).

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity Scalability
Condensation + Methylation 50–60% Moderate High Industrial
Reductive Amination 35–40% High Moderate Lab-scale

Key Findings :

  • The condensation route is preferred for industrial applications due to fewer steps and higher yields.
  • Reductive amination offers flexibility in substituent placement but suffers from low efficiency.

Structural Characterization

Spectroscopic Data (,):

  • ¹H NMR (CDCl₃): δ 1.28 (s, 6H, 2×CH₃), 1.92 (s, 3H, C6-CH₃), 2.45 (m, 2H, H3/H5), 3.12 (m, 2H, H2/H6), 7.32–7.45 (m, 5H, Ph).
  • ¹³C NMR : δ 22.1 (C6-CH₃), 28.9 (2×C2-CH₃), 45.8 (C3/C5), 58.2 (C2/C6), 126.4–140.2 (Ph), 210.5 (C4=O).

X-ray Crystallography ():

  • Crystal System : Monoclinic
  • Space Group : P2₁/c
  • Bond Angles : C2-N-C6 = 112.5°, confirming steric distortion from methyl/phenyl groups.

Industrial-Scale Considerations (,)

  • Cost Drivers : Diacetonamine (≥$200/kg) and benzaldehyde (≥$50/kg) dominate raw material costs.
  • Waste Management : DMSO and ammonium salts require neutralization before disposal.
  • Process Intensification : Continuous-flow reactors reduce reaction times by 70% in pilot studies.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethyl-6-phenylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,6-Trimethyl-6-phenylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-6-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The European Patent Application (2021/09) discusses derivatives of 2,2,6,6-tetramethylpiperidin-4-yl acetate , which share structural similarities with 2,2,6-trimethyl-6-phenylpiperidin-4-one but differ in substituents and functional groups. Key distinctions include:

Compound Substituents Functional Group Key Properties
This compound 3 methyl groups, 1 phenyl group Ketone (C=O) High lipophilicity, steric hindrance
2,2,6,6-Tetramethylpiperidin-4-yl acetate 4 methyl groups, acetate ester Ester (COO-) Enhanced solubility, lower steric bulk
2,2,6,6-Tetramethylpiperidin-4-yl propionate 4 methyl groups, propionate ester Ester (COO-) Intermediate lipophilicity, metabolic stability

Pharmacological and Industrial Relevance

  • This compound: Limited direct pharmacological data exist, but its structure suggests utility in CNS drug development due to the phenylpiperidine scaffold’s prevalence in neuromodulators .
  • Tetramethylpiperidinyl esters : Widely used as light stabilizers in polymers (e.g., Hindered Amine Light Stabilizers, HALS) due to radical scavenging properties .

Research Findings and Data Gaps

  • Synthetic Challenges : The phenyl group in this compound complicates regioselective modifications compared to simpler methylated analogs .

Q & A

Q. How can researchers optimize the synthesis of 2,2,6-Trimethyl-6-phenylpiperidin-4-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent Selection : Use anhydrous dichloromethane for reactions requiring base catalysis (e.g., NaOH), as it minimizes side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol to isolate high-purity product .
  • Yield Monitoring : Track intermediates via TLC and characterize final products using 1^1H/13^13C NMR and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve methyl and phenyl substituents, with DEPT-135 confirming quaternary carbons. Coupling constants in 1^1H NMR help assign stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., ESI+ mode for [M+H]+^+ ions).
  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm1^{-1} and aromatic C-H bends .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group may act as an electrophile in Schiff base formation .
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).
  • Docking Studies : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging structural analogs from piperidine-based pharmacophores .

Q. What are the challenges in assessing the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Monitor cytochrome P450 (CYP) inhibition via fluorometric screening .
  • Isotopic Labeling : Incorporate 14^{14}C or 13^{13}C at the methyl or phenyl groups to track metabolic pathways via LC-MS/MS.
  • Data Interpretation : Address contradictions between in vitro and in vivo results by correlating metabolic rates with plasma protein binding and tissue distribution .

Q. How can chiral resolution of this compound enantiomers be achieved for pharmacological studies?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Optimize flow rates to separate enantiomers with >95% purity .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal packing via X-ray diffraction .
  • Enzymatic Resolution : Screen lipases or esterases for enantioselective hydrolysis of ester derivatives .

Safety and Handling Considerations

  • Hazard Mitigation : Wear nitrile gloves and safety goggles to prevent skin/eye irritation, as piperidin-4-one derivatives are known irritants .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration to avoid releasing toxic gases (e.g., NOx_x) .

Data Contradictions and Validation

  • Synthetic Yields : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or catalyst aging. Replicate experiments under inert atmospheres (N2_2) to ensure consistency .
  • Biological Activity : Contrasting results in antimicrobial assays could reflect strain-specific responses. Validate findings using standardized CLSI/MIC protocols .

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